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molecular formula C16H19NO4 B8365254 Diethyl 3-cyano-3-phenylpentanedioate

Diethyl 3-cyano-3-phenylpentanedioate

Cat. No. B8365254
M. Wt: 289.33 g/mol
InChI Key: VFIQYNCJSDGNGB-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine 3-cyano-3-phenylpentanedioic acid diethyl ester (396.6 g, 1.37 mol) and ethanol (4 L), and concentrated aqueous ammonia (530 mL), in a two gallon autoclave. Add Raney nickel (410 g). Heat to 24° C. and charge with 205 psi of hydrogen. After 26 hours, vent the reactor and purge with nitrogen. Filter the reaction mixture through a celite pad and rinse the solids with ethanol (1.5 L). Evaporate the filtrate in vacuo to give the title compound.
Quantity
396.6 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
catalyst
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([C:19]#[N:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8](OCC)=[O:9])[CH3:2].N.[H][H]>[Ni].C(O)C>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][C:8](=[O:9])[NH:20][CH2:19]1)[CH3:2]

Inputs

Step One
Name
Quantity
396.6 g
Type
reactant
Smiles
C(C)OC(CC(CC(=O)OCC)(C1=CC=CC=C1)C#N)=O
Step Two
Name
Quantity
530 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
410 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge with nitrogen
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through a celite pad
WASH
Type
WASH
Details
rinse the solids with ethanol (1.5 L)
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C(C)OC(CC1(CNC(C1)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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